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The table below summarizes key efficacy and safety data from recent clinical trials for several targeted

cancer therapies.

Drug Cancer Trial Phase & Key Efficacy Common Adverse Events
(Target) Indication Design Results (220%)

| Sitravatinib + Nivelumab (TAM, VEGFR, c-MET, PDGFR) [1] | Clear Cell Renal Cell Carcinoma
(ccRCC) | Phase I-II, single-arm [1] | - ORR: 35.7%

¢ Median PFS: 11.7 months

e DCR: 88.1% [1] | Hypertension, fatigue, diarrhea, decreased appetite, arthralgia/myalgia, decreased
weight, palmar-plantar erythrodysesthesia, proteinuria [1] | | Lenvatinib (VEGFR, FGFR, PDGFR,
RET) [2] | Unresectable Hepatocellular Carcinoma (HCC) | Phase 3, randomized vs. sorafenib
(REFLECT trial) [2] | - OS (non-inferior): HR 0.92

¢ Median OS: 13.6 mo (lenvatinib) vs 12.3 mo (sorafenib)

¢ Median PFS: 7.4 mo vs 3.7 mo

e ORR: 24.1% vs 9.2% (mRECIST) [2] | Hypertension, fatigue, diarrhea, decreased appetite,
arthralgia/myalgia, decreased weight, abdominal pain, palmar-plantar erythrodysesthesia syndrome,
proteinuria, dysphonia, hemorrhagic events, hypothyroidism, nausea [2] | | Sotorasib (KRAS G12C)
[3] [4] | KRAS G12C-mutated NSCLC | Phase 3, randomized vs. docetaxel (CodeBreaK 200) [3] | -
PFS (in brain mets): HR 0.43; Median CNS PFS: 9.6 mo vs 4.5 mo (docetaxel) [5]

e CNS tumor shrinkage 230%: 33.3% vs 15.4% (docetaxel) [5] | Diarrhea, nausea, vomiting, liver
enzyme elevations [3] |
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Experimental Protocols for Cited Data

For independent verification and to understand the data generation process, here are the key methodologies

from the trials referenced above.

¢ Sitravatinib + Nivolumab Trial (Phase I-II) [1]

o Objective: To determine the optimal starting dose of sitravatinib with a fixed dose of nivolumab.

o Population: 42 immunotherapy-naive patients with advanced ccRCC refractory to prior anti-
angiogenic therapies.

o Dose-Finding Design: Used a late-onset efficacy-toxicity (LO-EffTox) model. Sitravatinib
starting doses of 80, 120, and 150 mg daily were evaluated against a fixed dose of nivolumab.

o Efficacy Assessment: Tumor response was assessed per RECIST 1.1 criteria. Key endpoints
included Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression-Free
Survival (PFS).

¢ Lenvatinib REFLECT Trial (Phase 3) [2]

o Objective: To prove non-inferiority of lenvatinib versus sorafenib for overall survival in first-line
unresectable Hepatocellular Carcinoma (HCC).

o Population: 954 patients with previously untreated metastatic or unresectable HCC.

o Design: International, multicenter, randomized, open-label trial. Patients were randomized 1:1
to lenvatinib (12 mg for =60 kg, 8 mg for <60 kg) or sorafenib (400 mg twice daily).

o Efficacy Assessment: Overall survival (OS) was the primary endpoint. Progression-Free
Survival (PFS) and Objective Response Rate (ORR) were key secondary endpoints, assessed
by investigators per modified RECIST (MRECIST) for HCC.

e Sotorasib CodeBreaK 200 (Phase 3) - Brain Metastases Analysis [5]

o Objective: To assess the intracranial efficacy of sotorasib versus docetaxel in patients with
pretreated KRAS G12C-mutated NSCLC and brain metastases.

o Population: Exploratory post-hoc analysis of a subgroup of patients from the CodeBreaK 200
trial who had treated and stable brain metastases at baseline.

o Design: Patients were randomized 1:1 to sotorasib or docetaxel.

o CNS Efficacy Assessment: CNS Progression-Free Survival (PFS) and time to CNS
progression were assessed by Blinded Independent Central Review (BICR) using study-
modified Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria.

Signaling Pathways of Targeted Therapies
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The following diagram illustrates the general signaling pathways targeted by the kinase inhibitors discussed,

highlighting their roles in key cellular processes.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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